molecular formula C17H19N3O3 B2591420 1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1285343-64-7

1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B2591420
CAS No.: 1285343-64-7
M. Wt: 313.357
InChI Key: PJIXQZBMBJQRHW-UHFFFAOYSA-N
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Description

“1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1285343-64-7. It is a derivative of pyridazinone and piperidine . The compound has a molecular weight of 345.42 .


Synthesis Analysis

The synthesis of piperidone derivatives, which include “this compound”, has been a subject of research. Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and the compounds synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridazinone ring and a piperidine ring . The compound also contains a methoxyphenyl group .

Scientific Research Applications

Antimicrobial Activity

Compounds related to "1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid" have been synthesized and tested for their antimicrobial activities. These studies have revealed variable and modest activities against strains of bacteria and fungi, highlighting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Anti-inflammatory Properties

Derivatives have been evaluated for their anticancer and anti-inflammatory activities. This research indicates the potential of these compounds in cancer treatment and inflammation management. Specifically, compounds have shown promise in inhibiting tumor growth and demonstrating selectivity towards certain cancer cell lines, offering a basis for the development of targeted cancer therapies (Jingrong Li et al., 2013).

Analgesic and Antiparkinsonian Activities

Pyridine derivatives have also been explored for their analgesic and antiparkinsonian activities, with some compounds showing effects comparable to standard drugs. This suggests a potential for the development of new treatments for pain and Parkinson's disease (Amr et al., 2008).

Structural and Electronic Properties

Research into the structural and electronic properties of anticonvulsant drugs related to "this compound" has provided insights into their chemical behavior and interactions. This information is crucial for understanding the mechanism of action of these compounds and for designing drugs with improved efficacy and safety profiles (Georges et al., 1989).

Insecticidal Activity

Certain pyridine derivatives have been shown to possess insecticidal activity, offering an avenue for the development of new insect control agents. These findings are significant for agricultural applications, where there is a constant need for effective and safe pest control solutions (Bakhite et al., 2014).

Future Directions

The future directions for “1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxylic acid” could involve further optimization of the compound for potential biological applications. Pyrrolidine derivatives, including this compound, have been identified as potential lead compound candidates for further optimization .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXQZBMBJQRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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